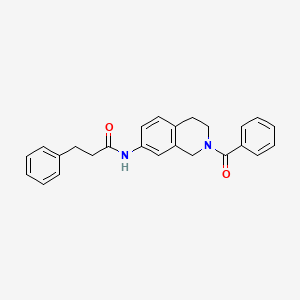

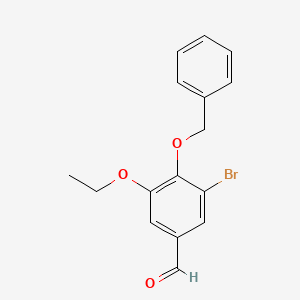

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is also known as BPAM and has been synthesized using different methods.

Scientific Research Applications

Anticancer Activity

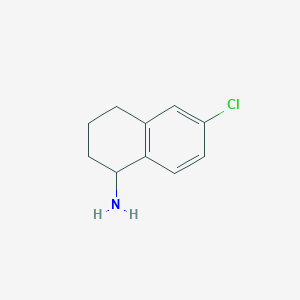

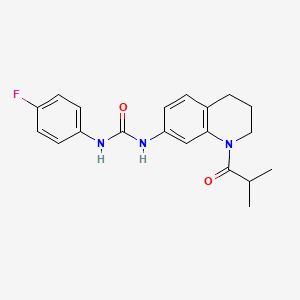

The tetrahydroisoquinoline moiety, which is a component of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide, has been extensively studied for its biological activities. It is found in molecules that display a range of biological properties such as antitumor and antimicrobial activities. Specifically, analogs maintaining the tetrahydroisoquinoline moiety have shown potent cytotoxicity against various breast cancer cell lines, highlighting the potential of these compounds as anticancer agents. The synthesis of these compounds involves multiple steps, including the reaction of hydroxylamine-O-sulfonic acid with isoquinoline, followed by reactions with substituted benzoyl chlorides/benzenesulfonyl chlorides, and reduction with sodium borohydride, yielding compounds with significant in vitro anticancer activity (Redda, Gangapuram, & Ardley, 2010).

Synthetic Methods

Research on the synthetic methods of tetrahydroisoquinoline derivatives has provided insights into the preparation of compounds with potential biological activity. For example, the thiocarbamoylation of 1,3,3-trimethyl-3,4-dihydroisoquinolines with benzoyl isothiocyanate led to the formation of N-benzoyl thioamides, which are of interest as intermediate products for further chemical transformations and potential biologically active substances (Mikhailovskii, Yusov, & Gashkova, 2015).

Biological Activities

Studies have also explored the broader biological activities of tetrahydroisoquinoline derivatives, including antibacterial, anthelmintic, analgesic, and anti-inflammatory effects. Derivatives of quinazolinone, for instance, showed significant antibacterial activities against both Gram-positive and Gram-negative bacteria, alongside promising anthelmintic, analgesic, and anti-inflammatory properties. These findings suggest the versatility of tetrahydroisoquinoline derivatives in addressing a variety of biological targets and conditions (Debnath & Manjunath, 2011).

properties

IUPAC Name |

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c28-24(14-11-19-7-3-1-4-8-19)26-23-13-12-20-15-16-27(18-22(20)17-23)25(29)21-9-5-2-6-10-21/h1-10,12-13,17H,11,14-16,18H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPOYFOJZNBQKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2421800.png)

![7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2421803.png)

![6-[5-(5-Bromopyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2421805.png)

![2,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2421810.png)

![(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2421814.png)

![2-Cyclopropyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine](/img/structure/B2421817.png)